硼化钛

描述

Titanium diboride (TiB2) is an extremely hard ceramic with excellent heat conductivity, oxidation stability, and wear resistance . It is a non-lustrous metallic grey substance with a high melting point . It is also a reasonable electrical conductor . It does not occur naturally and can be synthesized by various high-temperature methods .

Synthesis Analysis

Titanium diboride powder can be prepared by a variety of high-temperature methods, such as the direct reactions of titanium or its oxides/hydrides, with elemental boron over 1000 °C . Other methods include carbothermal reduction by thermite reaction of titanium oxide and boron oxide, or hydrogen reduction of boron halides in the presence of the metal or its halides .Molecular Structure Analysis

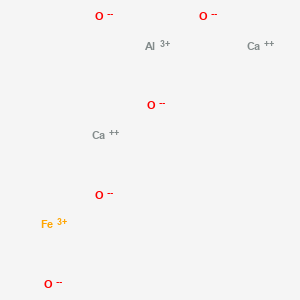

TiB2 shares some properties with boron carbide and titanium carbide . It has a hexagonal symmetry (sp. gr. P6/mmm, AlB2 structure) and lattice parameters a = 0.3022–0.3025 nm and с = 0.3214–0.3221 nm .Chemical Reactions Analysis

With respect to chemical stability, TiB2 is more stable in contact with pure iron than tungsten carbide or silicon nitride . TiB2 is resistant to oxidation in air at temperatures up to 1100 °C , and to hydrochloric and hydrofluoric acids, but reacts with alkalis, nitric acid, and sulfuric acid .Physical And Chemical Properties Analysis

TiB2 has a density of 4.52 g/cm3, a melting point of 2970 °C, a modulus of rupture of 410 - 448 MPa, a hardness (Knoop) of 1800, an elastic modulus of 510 - 575 GPa, a Poisson’s Ratio of 0.1 - 0.15, a volume resistivity (ohm.cm) at 20 °C of 15x10-6, and a thermal conductivity (W/m.K) of 25 .科学研究应用

Wear-Resistant Coatings and Cutting Tools

Titanium boride exhibits exceptional hardness and wear resistance. As a result, it finds applications in the following areas:

- Vacuum Aluminizing Equipment : TiB₂ coatings are used to enhance the durability and wear resistance of components in vacuum systems .

- Ceramic Cutting Tools : Extrusion dies, metal wortles, cutting tools, and sandblasting nozzles benefit from TiB₂ due to its excellent wear properties .

High-Temperature Materials

TiB₂’s remarkable thermal stability makes it valuable in extreme environments:

- Components Requiring Thermal Stability : It is used in crucibles for handling molten metals and as metal evaporation boats .

Biomedical Applications

Recent research has explored TiB₂’s potential as a biomaterial:

- Orthopedic Implants : Researchers investigate its use in orthopedic implants due to its mechanical properties and biocompatibility .

Superconductivity and Ultra-Incompressibility

TiB₂ has intriguing properties beyond its mechanical strength:

Solid Solutions and Alloying

Researchers explore TiB₂-based solid solutions and alloying:

- Hexagonal Titanium Boride Phases : Substituting titanium with elements like molybdenum (Mo) or silicon (Si) can lead to hexagonal titanium boride phases with different lattice parameters .

Aerospace and Automotive Applications

While not unique to TiB₂, its properties contribute to these fields:

作用机制

安全和危害

TiB2 is generally safe to handle but precautions should be taken to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It should be used only outdoors or in a well-ventilated area . It should be stored in a well-ventilated place and the container should be kept tightly closed .

未来方向

The potential of TiB2 as a biomaterial is being explored . There is also significant interest in titanium–titanium boride composites, with a significant number of processing approaches being reported on the fabrication of these unique composites . The directions for future development include the choice of titanium matrix compositions, microstructure control, and mechanical property optimization .

属性

IUPAC Name |

1,2-dibora-3λ4-titanacyclopropa-2,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B2.Ti/c1-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVDUUNOLJOZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

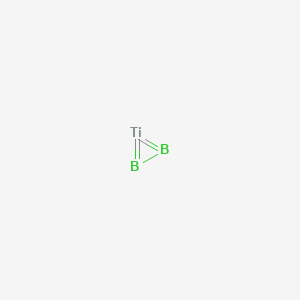

B1=[Ti]=B1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Grey odorless powder; [Alfa Aesar MSDS] | |

| Record name | Titanium boride (TiB2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium boride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Titanium boride | |

CAS RN |

12045-63-5 | |

| Record name | Titanium boride (TiB2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q & A

Q1: What is the molecular formula and weight of titanium boride?

A1: Titanium boride is typically represented by the formula TiB2, indicating a 1:2 ratio of titanium to boron atoms. Its molecular weight is approximately 69.49 g/mol.

Q2: What are the notable physical and chemical properties of titanium boride?

A2: Titanium boride exhibits remarkable properties, including high hardness [], high melting point (around 3225 °C) [], good thermal stability [], and excellent oxidation resistance []. These attributes make it an attractive material for high-temperature applications and wear-resistant coatings.

Q3: How does the porosity of titanium boride affect its thermal shock resistance?

A3: Research has shown that increasing the porosity of titanium boride can improve its resistance to thermal shock []. This is because pores can act as crack arresters, preventing the propagation of cracks caused by thermal stresses.

Q4: Is titanium boride electrically conductive?

A4: Yes, titanium boride exhibits good electrical conductivity []. This property, combined with its hardness and wear resistance, makes it suitable for applications like electrical contacts and electrodes.

Q5: What methods are used to synthesize titanium boride?

A5: Several methods can be employed to synthesize titanium boride. Some common techniques include:

- Combustion synthesis: This involves a self-propagating, high-temperature reaction between titanium and boron powders [, ]. This method is cost-effective and can produce fine TiB2 powders.

- Plasma enhanced chemical vapor deposition (PECVD): This technique allows for the deposition of thin films of titanium boride onto various substrates []. It offers good control over film thickness and composition.

- Spark plasma sintering (SPS): This method utilizes pulsed electric current and pressure to consolidate TiB2 powders into dense compacts []. SPS offers advantages like rapid heating rates and shorter processing times.

- Laser sintering: This technique employs a laser beam to sinter TiB2 powder selectively, enabling the fabrication of complex shapes [, ]. It offers high precision and flexibility in design.

- Plasmadynamic synthesis: This method utilizes a high-current pulsed coaxial magnetoplasma accelerator to produce TiB2 nanopowders []. This approach offers the potential for producing high-purity nanoparticles.

Q6: How can titanium boride whiskers be incorporated into a titanium matrix to create a composite material?

A6: One approach to creating titanium-titanium boride (Ti-TiB) composites is through in-situ reaction processes []. By controlling the processing parameters, it is possible to generate TiB whiskers within a titanium matrix. This method offers the advantage of strong interfacial bonding between the reinforcement and the matrix.

Q7: What are some applications of titanium boride in the manufacturing industry?

A7: Due to its exceptional properties, titanium boride finds use in a variety of industrial applications, including:

- Cutting tools: TiB2's hardness makes it ideal for cutting tools used in machining hard materials [].

- Wear-resistant coatings: TiB2 coatings enhance the wear resistance of tools and components, particularly in demanding environments [, , ].

- Grinding wheels: Laser sintering techniques enable the fabrication of intricate profile grinding wheels using TiB2 [, ].

- Aluminum electrolysis cells: TiB2 is utilized in cathode materials for aluminum electrolysis cells due to its high conductivity, wear resistance, and wettability with molten aluminum [, , ].

- High-temperature structural materials: The high melting point and good thermal stability of TiB2 make it suitable for use in high-temperature environments [, ].

- Reinforcement in metal matrix composites: TiB2 can enhance the mechanical properties of metal matrix composites, particularly in aluminum-based composites [, , , ].

Q8: Can titanium boride coatings improve the wear resistance of copper?

A8: Yes, research has shown that incorporating titanium boride particles into a copper matrix via laser composite surfacing can significantly improve the wear resistance of copper []. The dispersed TiB2 particles act as hard reinforcement phases, increasing the hardness and wear resistance of the composite material.

Q9: How does the addition of boron affect the properties of titanium-aluminum alloys?

A9: Even small additions of boron can significantly influence the microstructure and transformation behavior of titanium-aluminum alloys. Research indicates that boron additions promote the formation of a lamellar structure during continuous cooling, enhancing the alloy's high-temperature stability [].

Q10: How has computational chemistry contributed to the understanding of titanium boride?

A10: Computational studies have played a significant role in predicting and understanding the properties of titanium boride. First-principles calculations have been used to investigate the structural, mechanical, and electronic properties of different titanium borides (Ti2B, TiB, and TiB2) []. These studies provide valuable insights into the bonding characteristics, stability, and potential applications of these materials.

Q11: Are there any new and emerging applications for titanium boride?

A11: Research continues to explore novel applications for titanium boride. One promising area is in the development of superhard materials. Theoretical studies have predicted the existence of new titanium boride compounds with exceptional hardness, potentially exceeding that of diamond []. These findings could pave the way for the development of ultrahard materials with applications in cutting tools, wear-resistant coatings, and other demanding fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B577174.png)